molecular formula C13H8F3N5O2 B2771609 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 861211-58-7

2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2771609
CAS No.: 861211-58-7
M. Wt: 323.235
InChI Key: BFERYMFUPYWVNJ-UHFFFAOYSA-N
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Description

2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound. Due to its intricate molecular structure, this compound exhibits unique chemical and physical properties. This article delves into its preparation methods, chemical reactions, scientific applications, mechanism of action, and a comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The synthesis typically starts with the formation of the furyl group, which is then reacted with a pyrimidine derivative under specific conditions to form the intermediate compound. This intermediate is subsequently subjected to a cycloaddition reaction to introduce the triazole ring, followed by methylation to yield the final product.

  • Route 2: : Another approach involves the direct coupling of a furyl derivative with a triazole precursor, followed by pyrimidine attachment and subsequent trifluoromethylation and methylation steps.

Industrial Production Methods

  • Large-scale production involves optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, solvent selection, and the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, the furyl group can be converted into corresponding furan derivatives.

  • Reduction: : The compound can undergo reduction to form less oxidized triazole and pyrimidine derivatives.

  • Substitution: : The methyl and trifluoromethyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: : Hydrogen gas with a palladium catalyst is typical for reduction reactions.

  • Substitution: : Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed

  • The specific products depend on the reagents and reaction conditions. For example, oxidation may yield furan derivatives, while substitution can introduce a variety of functional groups in place of the original methyl or trifluoromethyl groups.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic compounds.

  • Important in the study of reaction mechanisms and synthetic pathways.

Biology and Medicine

  • Its unique structure may interact with specific biological targets, providing insight into enzyme inhibition or receptor binding.

Industry

  • Utilized in the development of novel materials, such as polymers or advanced coatings.

  • Can serve as a precursor for the production of specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The furyl group, triazole ring, and pyrimidine moiety each contribute to its activity. These interactions often involve hydrogen bonding, van der Waals forces, and pi-stacking with target molecules. This compound may inhibit enzymes or bind to receptors, modulating their activity and leading to a cascade of biochemical effects.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 2-Furyl{1-[4-methyl-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone: : Lacks the trifluoromethyl group, which may affect its overall reactivity and biological activity.

  • 1H-1,2,3-Triazol-4-yl derivatives: : Similar backbone but varying substituents that lead to different chemical properties and applications.

Uniqueness

  • The presence of the trifluoromethyl group makes it more lipophilic and potentially more bioactive due to enhanced membrane permeability.

  • Its combined structural motifs contribute to its unique reactivity and potential as a versatile scaffold in various fields.

List of Similar Compounds

  • 2-Furyl{1-[4-methyl-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone

  • Furyl-triazole derivatives

  • Pyrimidine-based triazole compounds

This detailed examination offers a comprehensive understanding of 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone, from its synthesis to its applications and unique properties.

Properties

IUPAC Name

furan-2-yl-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N5O2/c1-7-5-10(13(14,15)16)18-12(17-7)21-6-8(19-20-21)11(22)9-3-2-4-23-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFERYMFUPYWVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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